![molecular formula C21H29ClO2 B1253253 6'-Chloroaureol](/img/structure/B1253253.png)
6'-Chloroaureol
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Overview
Description
6'-Chloroaureol is a natural product found in Smenospongia aurea and Hymeniacidon perlevis with data available.
Scientific Research Applications
Gold Catalysis in Water
Chloroauric acid (HAuCl4), a catalyst in water, has been utilized for the stereoselective cycloisomerization of various functionalized allenes, forming five- or six-membered heterocycles. This process is more environmentally friendly compared to traditional gold catalysts in organic solvents, and the gold catalyst can be reused after complete substrate conversion (Winter & Krause, 2009).
Sponge-Derived Natural Compounds
6'-Chloroaureol, isolated from the Jamaican sponge Smenospongia aurea, has been identified along with other indole alkaloids. These compounds, including 6'-chloroaureol, exhibit significant antimalarial and antimycobacterial activity. Additionally, certain derivatives show activity against the Plasmodium enzyme plasmepsin II and bind to human serotonin 5-HT2 receptor subtypes (Hu et al., 2002).
Ultrasound-Enhanced Advanced Oxidation Processes
Ultrasound-enhanced zero-valent iron (Fe0)/EDTA/air systems have been used for the efficient degradation of organic compounds like 2,4,6-trichlorophenol. This technology represents a promising approach for high-efficiency degradation of organic matter and deep environmental purification, potentially relevant to compounds like 6'-chloroaureol (Liu et al., 2021).
Chemical Analysis and Identification
Studies have focused on identifying causes of taints and off-flavours in wines, where compounds like 6-chloro-ortho-cresol have been identified. These findings are significant in analyzing and understanding the chemical impact of substances like 6'-chloroaureol in various industries, including food and beverages (Capone et al., 2010).
properties
Molecular Formula |
C21H29ClO2 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(1S,10R,11S,14S)-7-chloro-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-trien-6-ol |
InChI |
InChI=1S/C21H29ClO2/c1-13-6-9-17-19(2,3)10-5-11-21(17)20(13,4)12-14-16(24-21)8-7-15(23)18(14)22/h7-8,13,17,23H,5-6,9-12H2,1-4H3/t13-,17-,20+,21-/m0/s1 |
InChI Key |
WTHNHDFNKOVPBI-LNWOYWOMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(O3)C=CC(=C4Cl)O)C)CCCC2(C)C |
Canonical SMILES |
CC1CCC2C(CCCC23C1(CC4=C(O3)C=CC(=C4Cl)O)C)(C)C |
synonyms |
6'-chloroaureol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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